molecular formula C19H20O6 B14476815 Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate CAS No. 66318-16-9

Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate

Cat. No.: B14476815
CAS No.: 66318-16-9
M. Wt: 344.4 g/mol
InChI Key: XKEQEAWPRDNXSD-UHFFFAOYSA-N
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Description

Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is an organic compound that features a furan ring, a phenyl group, and a propanedioate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate typically involves the alkylation of diethyl malonate with a suitable electrophile. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then reacts with the electrophile to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like bromine or nitric acid for bromination or nitration reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The furan and phenyl groups can interact with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity.

    Ethyl acetoacetate: Another ester used in organic synthesis with a different structure.

    Methyl 2-furoate: Contains a furan ring but lacks the phenyl and propanedioate groups.

Uniqueness

Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate is unique due to its combination of a furan ring, phenyl group, and propanedioate ester, which provides a versatile platform for various chemical transformations and applications .

Properties

CAS No.

66318-16-9

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

diethyl 2-[[4-(furan-2-carbonyl)phenyl]methyl]propanedioate

InChI

InChI=1S/C19H20O6/c1-3-23-18(21)15(19(22)24-4-2)12-13-7-9-14(10-8-13)17(20)16-6-5-11-25-16/h5-11,15H,3-4,12H2,1-2H3

InChI Key

XKEQEAWPRDNXSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CO2)C(=O)OCC

Origin of Product

United States

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